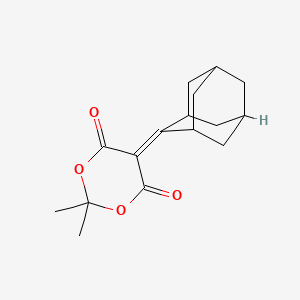
5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Overview
Description
5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione: is a synthetic organic compound characterized by its unique adamantylidene group attached to a dioxane ring. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of chemical research and industrial applications.
Mechanism of Action
Target of Action
It is known that unsaturated adamantane derivatives, such as this compound, are highly reactive and offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Mode of Action
It is known that the high proton affinity (pa) and hydride affinity (ha) of 2-adamantylidene and its heavier analogues suggest their ambiphilic nature . The high PA and HA can be attributed to the stabilization of the protonated adduct and the hydride adduct by the Cieplak-type and Felkin–Anh-type hyperconjugations, respectively .
Biochemical Pathways
It is known that unsaturated adamantane derivatives can be utilized as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Result of Action
It is known that unsaturated adamantane derivatives have a high reactivity, which offers extensive opportunities for their utilization in various applications .
Biochemical Analysis
Biochemical Properties
5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione plays a crucial role in biochemical reactions due to its high reactivity and stability. It interacts with various enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with enzymes involved in oxidative dehydrogenation processes, such as those containing iodine and other oxidants . These interactions are primarily driven by the compound’s ability to form stable complexes with these enzymes, thereby influencing their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to alterations in signal transduction pathways, affecting cellular responses to external stimuli . Additionally, its impact on gene expression can result in changes in the production of various proteins, thereby influencing cellular functions and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, either activating or inhibiting their function. For example, the compound’s high proton affinity and hydride affinity suggest its ambiphilic nature, allowing it to stabilize protonated and hydride adducts through hyperconjugative interactions . These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied extensively in laboratory settings. The compound has shown remarkable stability under various conditions, maintaining its biochemical activity over extended periods . Its long-term effects on cellular function, particularly in in vitro and in vivo studies, indicate that prolonged exposure can lead to cumulative changes in cellular processes, potentially affecting overall cellular health.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound has been observed to facilitate specific biochemical pathways without causing significant adverse effects . At higher doses, it can lead to toxic effects, including disruptions in cellular metabolism and potential damage to cellular structures. These threshold effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role in oxidative dehydrogenation processes, for instance, involves interactions with enzymes that facilitate the removal of hydrogen atoms from organic molecules . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The compound’s ability to form stable complexes with these transporters ensures its efficient distribution and targeted delivery to specific cellular sites.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its biochemical effects precisely where needed, enhancing its overall efficacy in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the following steps:
Formation of the Adamantylidene Intermediate: The adamantylidene group is introduced through a reaction involving adamantane and a suitable halogenating agent, such as bromine or chlorine, to form 2-adamantylidene halide.
Cyclization: The intermediate is then reacted with 2,2-dimethyl-1,3-dioxane-4,6-dione under basic conditions to facilitate cyclization, forming the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the adamantylidene group, where nucleophiles such as amines or thiols replace halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles like amines (NH3) or thiols (RSH) in polar solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amines, thioethers.
Scientific Research Applications
5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of high-performance materials, such as thermally stable polymers and advanced coatings.
Comparison with Similar Compounds
5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione: can be compared with other adamantane derivatives, such as:
1-Adamantylidene-2,2-dimethyl-1,3-dioxane-4,6-dione: Similar structure but different reactivity due to the position of the adamantylidene group.
2-Adamantylidene-1,3-dioxane-4,6-dione: Lacks the dimethyl groups, resulting in different physical and chemical properties.
The uniqueness of This compound lies in its combination of stability, reactivity, and versatility, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-(2-adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O4/c1-16(2)19-14(17)13(15(18)20-16)12-10-4-8-3-9(6-10)7-11(12)5-8/h8-11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYYOHROEIZBBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=C2C3CC4CC(C3)CC2C4)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352430 | |
| Record name | 5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51757-47-2 | |
| Record name | 5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Potentially, yes. The adamantyl group in 5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione could serve as a pendant group, similar to the ones described in the paper []. The dioxane dione moiety offers potential sites for further functionalization and could be utilized to connect the adamantyl group to a polymeric backbone.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
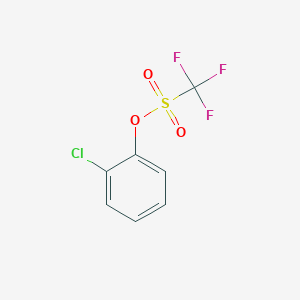
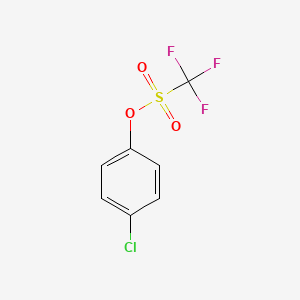
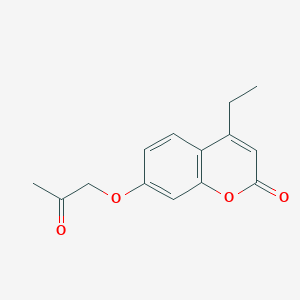
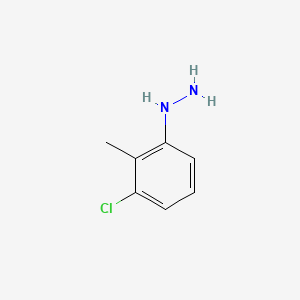
![2-chloro-1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B1348858.png)
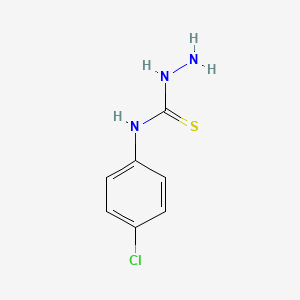
![5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B1348863.png)
![5-(2-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B1348864.png)
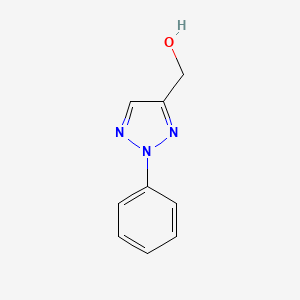
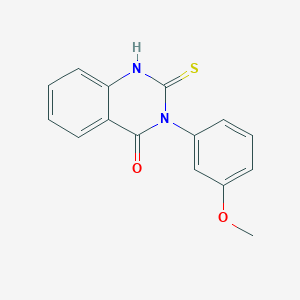
![5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1348867.png)
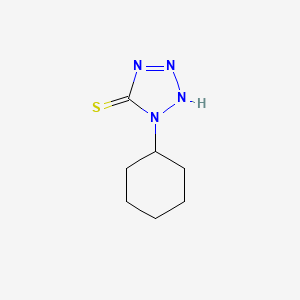
![4-Chloro-5-p-tolyl-thieno[2,3-d]pyrimidine](/img/structure/B1348871.png)
![5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1348874.png)
